![molecular formula C20H17N5O3 B3503179 N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3503179.png)
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide, also known as "compound 1," is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by a team of researchers from the University of California, San Francisco, and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of compound 1 is not yet fully understood, but it is believed to work by inhibiting the activity of a specific enzyme called CDK8. CDK8 is involved in the regulation of gene expression and has been implicated in the development and progression of cancer. By inhibiting CDK8, compound 1 may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its potential anti-cancer and anti-inflammatory effects, compound 1 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of several other enzymes, including CDK19 and CDK9, which are also involved in the regulation of gene expression. Additionally, it has been shown to have antioxidant properties and may be able to protect cells against damage from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound 1 in lab experiments is its specificity for CDK8. Unlike other CDK inhibitors, which may also inhibit other CDKs and cause unwanted side effects, compound 1 has been shown to be highly selective for CDK8. However, one limitation of using compound 1 is its relatively low potency compared to other CDK inhibitors. This may limit its effectiveness in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research on compound 1. One area of interest is the development of more potent analogs of the compound that may be more effective in inhibiting CDK8 and other related enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and other diseases. Finally, research on the potential side effects and toxicity of the compound will be important for its eventual clinical development.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-12-19(25(27)28)23-24(14)13-16-2-6-17(7-3-16)20(26)22-18-8-4-15(5-9-18)10-11-21/h2-9,12H,10,13H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKJAQOIISKSOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.